(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide
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Description
(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources and research findings.
Chemical Structure and Properties
The compound is characterized by a benzo[d]thiazole moiety, which is known for its diverse biological activities. Its structure includes:
- Molecular Formula : C15H16N4O2S2
- Molecular Weight : 348.4 g/mol
- Functional Groups :
- Ylidene group
- Methoxyethyl group
- Pentyloxy group
The presence of these functional groups enhances the compound's solubility and interaction with biological targets, potentially influencing its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines:
- In vitro studies demonstrated that compounds with a benzothiazole core exhibited significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The mechanisms involved include:
Table 1 summarizes the effects of related compounds on cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
B7 | A431 | 1-4 | Apoptosis, Cell Cycle Arrest |
B7 | A549 | 1-4 | Apoptosis, Inhibition of Migration |
4i | HOP-92 | Not Specified | Anticancer Activity |
Anti-inflammatory Activity
In addition to its anticancer properties, benzothiazole derivatives have been noted for their anti-inflammatory effects. Studies report that these compounds can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual activity presents a promising avenue for therapeutic applications in conditions characterized by both inflammation and cancer.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit critical survival pathways in cancer cells, such as:
- Interaction with Biological Macromolecules : The unique structure allows for interactions with proteins and nucleic acids, potentially disrupting essential cellular functions and metabolic pathways.
Case Studies
Several case studies have documented the synthesis and evaluation of benzothiazole derivatives akin to our compound:
- In one study, a series of benzothiazole derivatives were synthesized and screened for anticancer activity. The lead compound demonstrated significant efficacy against multiple cancer cell lines, supporting the hypothesis that modifications to the benzothiazole nucleus can enhance biological activity .
- Another investigation focused on the anti-inflammatory properties of related compounds, confirming their ability to modulate cytokine production in vitro, thereby validating their potential as dual-action therapeutic agents .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-4-5-6-13-28-19-9-7-8-18(16-19)22(26)24-23-25(12-14-27-3)20-11-10-17(2)15-21(20)29-23/h7-11,15-16H,4-6,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWCWWMBHXOXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.